molecular formula C12H13N7O2 B2702455 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 2034271-70-8

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2702455
CAS No.: 2034271-70-8
M. Wt: 287.283
InChI Key: QVBQIXWLSZJICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a novel organic compound with a complex structure, combining a variety of heterocyclic rings. Its design leverages the beneficial properties of each structural component, potentially making it useful in several applications, including medicinal chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving various reaction mechanisms. Typically, the synthesis starts with the construction of the 1,2,4-oxadiazole ring, followed by the attachment of the pyrrole moiety and subsequent formation of the triazole ring.

  • 1,2,4-Oxadiazole Formation: : Usually involves the reaction of amidoximes with carboxylic acids under dehydrating conditions.

  • Pyrrole Attachment: : Can be achieved through a N-alkylation reaction where the pyrrole group is introduced to the oxadiazole.

  • Triazole Formation: : Commonly synthesized via click chemistry, particularly through the azide-alkyne cycloaddition, providing the final triazole ring.

Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might involve optimized reaction pathways to reduce costs and increase scalability. This could include the use of continuous flow reactors, which can provide more precise control over reaction parameters and improve efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized under appropriate conditions, potentially modifying the pyrrole or triazole rings.

  • Reduction: : Reduction can target specific functional groups, such as the oxadiazole ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites present on the molecule.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Conditions often involve controlled temperatures, pH, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Products from these reactions vary based on the specific reagent and conditions but can include modified oxadiazole or triazole rings, or altered side chains

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, contributing to the synthesis of novel materials with unique properties.

Biology

Biologically, it may interact with various biomolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.

Medicine

In medicine, the compound’s structure suggests potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

Industrially, it might be used in the creation of specialized polymers or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exerts its effects depends largely on its interaction with molecular targets:

  • Molecular Targets: : These could include enzymes, receptors, or other proteins where the compound binds and modulates activity.

  • Pathways Involved: : Pathways might involve inhibition of enzymatic processes, interference with protein-protein interactions, or disruption of cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-acetamide

  • N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-thiadiazol-5-yl)-acetamide

  • N-(3-(1H-pyrrol-2-yl)-1,2,4-triazol-5-yl)-acetamide

Uniqueness

What sets N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide apart is its specific combination of heterocyclic rings, which may endow it with unique chemical and biological properties not seen in its analogs. This uniqueness could translate to more effective interactions with target molecules or better pharmacokinetic profiles in medicinal applications.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-18-4-2-3-9(18)12-16-11(21-17-12)5-14-10(20)6-19-8-13-7-15-19/h2-4,7-8H,5-6H2,1H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBQIXWLSZJICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.